3-nitro-N-phenylpyridin-2-amine
Overview
Description
3-nitro-N-phenylpyridin-2-amine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by the presence of a nitro group attached to the pyridine ring and a phenyl group attached to the nitrogen atom of the amine group.
Preparation Methods
The synthesis of 3-nitro-N-phenylpyridin-2-amine typically involves the nitration of N-phenylpyridin-2-amine. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The crude product is often purified by column chromatography using a mixture of ethyl acetate and hexane .
Chemical Reactions Analysis
3-nitro-N-phenylpyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. Major products formed from these reactions include 3-amino-N-phenylpyridin-2-amine and various substituted derivatives .
Scientific Research Applications
3-nitro-N-phenylpyridin-2-amine has been studied for its potential biological activity and applications in various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has shown potential in biological assays for its activity against certain enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-nitro-N-phenylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
3-nitro-N-phenylpyridin-2-amine can be compared with other nitro-substituted pyridines and phenylamines. Similar compounds include:
- 3-nitropyridine
- 2-nitroaniline
- 4-nitro-N-phenylpyridin-2-amine
What sets this compound apart is its unique combination of a nitro group on the pyridine ring and a phenyl group on the amine, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-nitro-N-phenylpyridin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-14(16)10-7-4-8-12-11(10)13-9-5-2-1-3-6-9/h1-8H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCSYAWZVABITQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346392 | |
Record name | 3-nitro-N-phenylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34949-41-2 | |
Record name | 3-nitro-N-phenylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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